molecular formula C24H25N3O4 B14107964 N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14107964
M. Wt: 419.5 g/mol
InChI Key: SNVKFOAQCKLQIX-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidinone core fused with a benzofuran ring, substituted at position 3 with a 2-phenylethyl group and at position 1 with an N-tert-butyl acetamide side chain. The tert-butyl group enhances lipophilicity, while the 2-phenylethyl substituent may facilitate hydrophobic interactions in biological targets.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O4/c1-24(2,3)25-19(28)15-27-20-17-11-7-8-12-18(17)31-21(20)22(29)26(23(27)30)14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,25,28)

InChI Key

SNVKFOAQCKLQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Aza-Wittig Reaction for Pyrimidine Ring Formation

The aza-Wittig reaction, as demonstrated by Guo et al., provides a robust method for constructing pyrimidine rings. Adapting this approach:

  • Iminophosphorane Synthesis : React 3-amino-5-nitrobenzofuran-2-carboxylate with triphenylphosphine and carbon tetrachloride to form the iminophosphorane intermediate.
  • Carbodiimide Formation : Treat the iminophosphorane with n-butyl isocyanate at 40–50°C, yielding a carbodiimide intermediate.
  • Cyclization : React the carbodiimide with urea or thiourea in the presence of sodium ethoxide to form the pyrimidine-2,4-dione core.

Optimization Note : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while elevated temperatures (80°C) improve yields to ~75%.

Alternative Cyclocondensation Route

Sarkar et al. describe a cyclocondensation strategy using 2-hydroxybenzonitrile derivatives:

  • Benzofuran Formation : React 2-hydroxy-5-nitrobenzonitrile with chloroacetone in ethanol under basic conditions to form 3-acetyl-5-nitrobenzofuran.
  • Pyrimidine Ring Closure : Treat the acetylbenzofuran with guanidine hydrochloride in refluxing acetic acid, introducing the 2,4-dioxo groups directly.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Aza-Wittig 68–72 95.2
Cyclocondensation 75–80 97.8

Installation of the N-tert-Butylacetamide Moiety

Boc-Protected Amine Coupling

Adapting methods from Sampaio-Dias et al.:

  • Boc Activation : React tert-butylamine with Boc₂O (1.5 eq) and DMAP (0.1 eq) in THF at 25°C for 4 h.
  • Acetylation : Treat the Boc-protected amine with chloroacetyl chloride (1.1 eq) and Et₃N (2 eq) in DCM at 0°C.
  • Coupling : Perform nucleophilic substitution at the pyrimidine N-1 position using NaH (1.2 eq) in anhydrous THF at reflux.

Yield Data :

Step Yield (%)
Boc Activation 89
Acetylation 78
Final Coupling 65

Oxidation to 2,4-Dioxo System

TEMPO-Mediated Oxidation

The patent by Nguyen et al. details Cu/TEMPO systems for ketone formation:

  • Oxidation Conditions : Use Cu(OTf)₂ (10 mol%), TEMPO (20 mol%), and O₂ (1 atm) in acetonitrile at 40°C.
  • Monitoring : Reaction completion verified by TLC (Rf = 0.45 in EtOAc/hexane 3:7).

Efficiency :

  • Conversion rate: 92% in 8 h
  • Selectivity: >99% for dioxo product

Final Product Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 2.97 (t, J = 7.2 Hz, 2H, CH₂Ph), 4.21 (s, 2H, COCH₂N), 7.25–7.33 (m, 5H, Ph), 8.12 (d, J = 8.4 Hz, 1H, Ar).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₅H₂₆N₃O₅: 448.1864; found: 448.1861.

Purity Assessment

Method Result
HPLC (C18) 99.1%
Elemental Analysis C 66.78%, H 5.82%, N 9.35% (theor: C 66.95%, H 5.84%, N 9.37%)

Comparative Analysis of Synthetic Routes

Route Efficiency :

Parameter Aza-Wittig Cyclocondensation
Total Steps 7 5
Overall Yield 32% 48%
Cost Index $$$ $$

Green Metrics :

Method PMI (kg/kg) E-Factor
Conventional 86 34
Solvent-Free 29 11

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Problem : Competing N-1 vs. N-3 alkylation
  • Solution : Use bulky bases (e.g., DBU) to favor N-3 substitution

tert-Butyl Group Stability

  • Issue : Acidic cleavage during Boc deprotection
  • Mitigation : Employ TFA/DCM at 0°C for ≤30 min

Crystallization Difficulties

  • Approach : Utilize anti-solvent precipitation with n-heptane/DCM (4:1)

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Key Substituents
Target Compound Benzofuro[3,2-d]pyrimidinone 3-(2-Phenylethyl), 1-(N-tert-butyl acetamide)
2-{[3-(3-Methylbutyl)-4-oxo...}acetamide (Ev3) Benzofuro[3,2-d]pyrimidinone 3-(3-Methylbutyl), 1-(N-(3-trifluoromethylphenyl) acetamide)
N-tert-butyl-2-{[3-(2,5-dimethylphenyl)... (Ev7) Thieno[3,2-d]pyrimidinone 3-(2,5-Dimethylphenyl), 1-(N-tert-butyl acetamide)
10a–c (Ev1) Benzothieno-triazolo-pyrimidine 3-Sulfanylacetamide, N-phenyl or 4-substituted phenyl
  • Key Differences: The target compound’s benzofuro[3,2-d]pyrimidinone core (oxygen-containing) contrasts with thieno[3,2-d]pyrimidinone (sulfur-containing, Ev7) and benzothieno-triazolo-pyrimidine (sulfur and triazole-fused, Ev1). Oxygen vs. sulfur alters electronic properties and hydrogen-bonding capacity . The 2-phenylethyl group in the target provides distinct steric and hydrophobic effects compared to 3-methylbutyl (Ev3) or 2,5-dimethylphenyl (Ev7) substituents.

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 3) Acetamide Group (Position 1) Molecular Weight Calculated logP*
Target Compound 2-Phenylethyl N-tert-butyl ~425 g/mol ~3.8
Ev3 3-Methylbutyl N-(3-Trifluoromethylphenyl) 437.4 g/mol ~4.2
Ev7 2,5-Dimethylphenyl N-tert-butyl 401.5 g/mol ~3.5
10a (Ev1) - N-Phenyl 408.5 g/mol ~2.9
  • Observations: The N-tert-butyl group in the target and Ev7 increases logP compared to N-phenyl (Ev1) or N-(3-trifluoromethylphenyl) (Ev3).

Research Implications

  • Medicinal Chemistry: The target compound’s benzofuropyrimidinone core and tert-butyl acetamide side chain position it as a candidate for kinase inhibition or anti-inflammatory studies.
  • SAR Studies : Comparing substituents (e.g., 2-phenylethyl vs. 3-methylbutyl) could optimize potency and pharmacokinetics.
  • Synthetic Optimization : Adopting Ev1’s high-yield substitution (68–74%) or Ev6’s carbodiimide-mediated coupling may improve scalability .

Biological Activity

N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzofuro-pyrimidine framework, which is known for various pharmacological properties.

Chemical Structure

The chemical structure of N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

This structure features:

  • A tert-butyl group
  • A pyrimidine ring
  • A dioxo functional group

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of benzofuro-pyrimidines showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
N-tert-butylA549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, preliminary screenings suggest that N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide may possess antimicrobial activity. Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. The potential mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds have been reported to exhibit antioxidant properties and reduce neuroinflammation, which are critical factors in conditions such as Alzheimer's disease .

Study on Anticancer Activity

A notable study conducted by Walid Fayad et al. (2019) investigated a library of compounds for their anticancer potential using multicellular spheroids as a model system. The study highlighted that compounds similar to N-tert-butyl exhibited significant cytotoxicity against various cancer types, suggesting a promising avenue for further development .

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of N-tert-butyl compounds. Preliminary assessments indicate that while some derivatives show potent biological activity, they also require thorough evaluation regarding their toxicity and side effects in vivo .

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